molecular formula C9H8Cl2N2O2 B7816607 4,5-dichloro-N-cyclopropyl-2-nitroaniline

4,5-dichloro-N-cyclopropyl-2-nitroaniline

Cat. No.: B7816607
M. Wt: 247.07 g/mol
InChI Key: CTFUHAVXHWZXPL-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-cyclopropyl-2-nitroaniline is an organic compound characterized by the presence of two chlorine atoms, a nitro group, and a cyclopropyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-N-cyclopropyl-2-nitroaniline typically involves the nitration of 4,5-dichloroaniline followed by the introduction of the cyclopropyl group. The nitration reaction is usually carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The cyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopropane and an appropriate Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature and pressure to ensure the desired product is obtained with high purity. The reactions are monitored using advanced analytical techniques to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-N-cyclopropyl-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or nitroso compounds.

  • Reduction: Formation of corresponding amines or hydroxylamines.

  • Substitution: Formation of di- or tri-halogenated derivatives.

Scientific Research Applications

4,5-Dichloro-N-cyclopropyl-2-nitroaniline has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4,5-dichloro-N-cyclopropyl-2-nitroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can further react with biological molecules, while the cyclopropyl group can influence the compound's binding affinity to target proteins.

Comparison with Similar Compounds

  • 2-Nitroaniline

  • 4-Nitroaniline

  • 2,4-Dichloroaniline

  • 2,6-Dichloroaniline

Properties

IUPAC Name

4,5-dichloro-N-cyclopropyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c10-6-3-8(12-5-1-2-5)9(13(14)15)4-7(6)11/h3-5,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFUHAVXHWZXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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